(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class This compound is characterized by a thiazolidine ring fused with a dione structure and a phenoxyphenyl group attached via a methylene bridge
Properties
IUPAC Name |
5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-15-14(21-16(19)17-15)10-11-6-4-5-9-13(11)20-12-7-2-1-3-8-12/h1-10H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDHEMGPYLPENJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403258 | |
| Record name | AC1NAZ8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917602-12-1 | |
| Record name | AC1NAZ8R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-phenoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate various biological processes by binding to enzymes or receptors, thereby altering their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2,5-Dibromopyridine
- 6-Bromopyridine-3-carboxylic acid
Comparison
Compared to similar compounds, (5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, such as the thiazolidine ring and phenoxyphenyl group. These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
